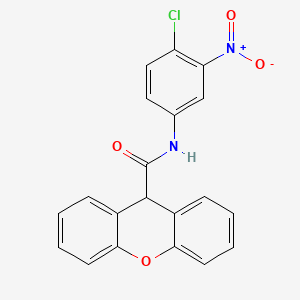

![molecular formula C23H16N2O4S2 B11671980 (5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671980.png)

(5E)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5E)-5-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-phenyl-2-thioxo-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung gehört zur Familie der Thiazolidinone, die durch einen Thiazolidinring gekennzeichnet ist, der mit anderen funktionellen Gruppen verschmolzen ist. Das Vorhandensein einer Nitrobenzylgruppe und eines Phenylrings verstärkt ihre chemische Reaktivität und ihren potenziellen Nutzen in Forschung und Industrie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-5-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-phenyl-2-thioxo-1,3-thiazolidin-4-on erfolgt typischerweise in einem mehrstufigen Prozess. Ein gängiges Verfahren umfasst die Kondensation von 4-Nitrobenzylchlorid mit 4-Hydroxybenzaldehyd zur Bildung von 4-[(4-Nitrobenzyl)oxy]benzaldehyd. Dieses Zwischenprodukt wird dann unter basischen Bedingungen mit 3-Phenyl-2-thioxo-1,3-thiazolidin-4-on umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Natriumhydroxid oder Kaliumcarbonat.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

(5E)-5-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-phenyl-2-thioxo-1,3-thiazolidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, insbesondere an der Nitrogruppe, um entsprechende Amine zu bilden.

Substitution: Die Benzylidengruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas, Palladiumkatalysatoren, Natriumborhydrid und verschiedene Nukleophile. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und Drücke, um die Ausbeute und Selektivität der gewünschten Produkte zu optimieren.

Hauptsächlich gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Aminoderivate, substituierte Thiazolidinone und verschiedene funktionalisierte Benzylidenverbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (5E)-5-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-phenyl-2-thioxo-1,3-thiazolidin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit verschiedenen biologischen Zielmolekülen interagieren kann, was sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung macht.

Medizin

In der Medizin wird (5E)-5-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-phenyl-2-thioxo-1,3-thiazolidin-4-on auf seine potenziellen therapeutischen Eigenschaften untersucht. Studien haben gezeigt, dass Derivate dieser Verbindung antimikrobielle, entzündungshemmende und krebshemmende Wirkungen aufweisen.

Industrie

In der Industrie wird diese Verbindung bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt. Ihre Reaktivität und Stabilität machen sie für Anwendungen in der Polymerwissenschaft, in Beschichtungen und Klebstoffen geeignet.

Wirkmechanismus

Der Wirkmechanismus von (5E)-5-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-phenyl-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Die Nitrogruppe und der Thiazolidinring sind wichtige funktionelle Gruppen, die zu seiner biologischen Aktivität beitragen. Die Verbindung kann Enzyme oder Rezeptoren hemmen, die an verschiedenen zellulären Signalwegen beteiligt sind, was zu der beobachteten Bioaktivität führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielmoleküle und Signalwege aufzuklären, die beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-5-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thiazolidinones and other functionalized thiazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5E)-5-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a potential candidate for the treatment of various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, (5E)-5-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of (5E)-5-({4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetat

- Vanillinacetat

- Ethylacetoacetat

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich (5E)-5-{4-[(4-Nitrobenzyl)oxy]benzyliden}-3-phenyl-2-thioxo-1,3-thiazolidin-4-on durch seine einzigartige Kombination von funktionellen Gruppen aus. Das Vorhandensein sowohl einer Nitrobenzylgruppe als auch eines Thiazolidinrings verleiht ihm ein einzigartiges Reaktivitätsprofil, das es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht.

Eigenschaften

Molekularformel |

C23H16N2O4S2 |

|---|---|

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

(5E)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C23H16N2O4S2/c26-22-21(31-23(30)24(22)18-4-2-1-3-5-18)14-16-8-12-20(13-9-16)29-15-17-6-10-19(11-7-17)25(27)28/h1-14H,15H2/b21-14+ |

InChI-Schlüssel |

HVZDWTWBSWKKBK-KGENOOAVSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |

Kanonische SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])SC2=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

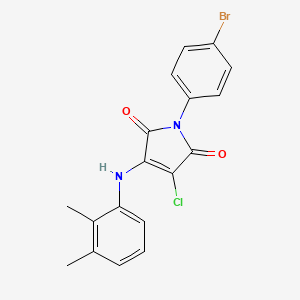

![N-(2,6-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671900.png)

![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671903.png)

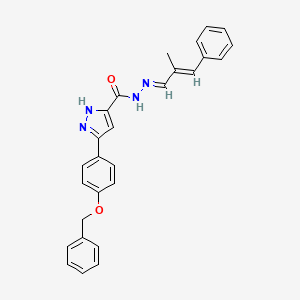

![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide](/img/structure/B11671909.png)

![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)

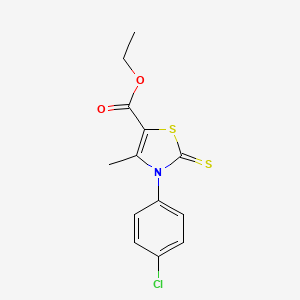

![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)

![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)

![3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671981.png)